molecular formula C8H4F4O B037720 2,2,2,2'-Tetrafluoroacetophenone CAS No. 124004-75-7

2,2,2,2'-Tetrafluoroacetophenone

Cat. No. B037720
CAS RN: 124004-75-7
M. Wt: 192.11 g/mol
InChI Key: NVSKOJZXIQFFBQ-UHFFFAOYSA-N
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Description

2,2,2,2’-Tetrafluoroacetophenone is a fluorinated building block . It is also known as 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone .


Molecular Structure Analysis

The molecular formula of 2,2,2,2’-Tetrafluoroacetophenone is C8H4F4O . The average mass is 192.110 Da and the monoisotopic mass is 192.019821 Da .


Physical And Chemical Properties Analysis

2,2,2,2’-Tetrafluoroacetophenone is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 166.7±35.0 °C at 760 mmHg . The vapor pressure is 1.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.3±3.0 kJ/mol . The flash point is 59.8±20.1 °C .

Scientific Research Applications

Fluorinated Building Block

2,2,2,2’-Tetrafluoroacetophenone is a fluorinated building block . It is used in various synthetic processes due to its unique properties. The presence of fluorine atoms in the compound imparts unique physicochemical properties, making it a valuable component in the synthesis of various organic compounds .

Synthesis of Substituted Aryl Halides

This compound has been used in the synthesis of substituted aryl halides . Aryl halides are a class of compounds that are widely used in organic synthesis, and the ability to introduce fluorine atoms into these structures can enhance their reactivity and other properties .

Synthesis of Anhydrides

2,2,2,2’-Tetrafluoroacetophenone has been used in the synthesis of anhydrides . Anhydrides are compounds that are derived from acids by the removal of a molecule of water. They are used in a variety of chemical reactions, including the synthesis of other organic compounds .

Synthesis of Amines

This compound has also been used in the synthesis of amines . Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair of electrons. They are important in a wide range of chemical reactions and processes, including the production of pharmaceuticals, polymers, and dyes .

Synthesis of Heterocyclic Building Blocks

2,2,2,2’-Tetrafluoroacetophenone has been used in the synthesis of various heterocyclic building block compounds, such as thiophenes and pyridines . These heterocyclic compounds are widely used in the synthesis of pharmaceuticals and other biologically active compounds .

Agrochemical and Pharmaceutical Applications

Trifluoromethylpyridines, which can be synthesized using 2,2,2,2’-Tetrafluoroacetophenone, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

2,2,2,2’-Tetrafluoroacetophenone is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKOJZXIQFFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611347
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2,2'-Tetrafluoroacetophenone

CAS RN

124004-75-7
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124004-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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